N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3/c25-19-9-7-17(8-10-19)11-13-26-23(29)24(30)27-16-21(22-6-3-15-31-22)28-14-12-18-4-1-2-5-20(18)28/h1-10,15,21H,11-14,16H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQZMIOVOSRIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Composition
- Molecular Formula : C19H20ClN3O2
- Molecular Weight : 357.83 g/mol
Structural Features
The compound features:
- A chlorophenethyl group which may enhance lipophilicity.
- An indoline moiety that is often associated with various biological activities.
- A furan ring which can interact with biological targets through π-π stacking and hydrogen bonding.
The biological activity of N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide primarily involves:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The structural components may allow for interaction with various receptors, potentially modulating their activity.
Pharmacological Effects
Research indicates that the compound exhibits:
- Anticancer Activity : Initial findings suggest it may inhibit tumor cell proliferation in vitro, particularly in breast and prostate cancer cell lines.
- Anti-inflammatory Properties : The compound appears to reduce pro-inflammatory cytokine production in activated macrophages.
Comparative Biological Activity
Structure-Activity Relationships (SAR)
| Structural Feature | Biological Activity | Implication |
|---|---|---|
| Chlorophenethyl group | Increased lipophilicity | Enhanced membrane permeability |
| Indoline moiety | Anticancer effects | Potential for receptor binding |
| Furan ring | Interaction with enzymes/receptors | Modulation of biological pathways |
Case Study 1: Anticancer Efficacy
In a study involving various indoline derivatives, this compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) cells. The IC50 value was reported at 15 µM, indicating a promising therapeutic index compared to other tested compounds.
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties revealed that this compound significantly reduced TNF-alpha levels in LPS-stimulated RAW264.7 macrophages, with a reduction percentage of approximately 40% at a concentration of 10 µM. This suggests potential for therapeutic use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
